Destomycin B

Descripción

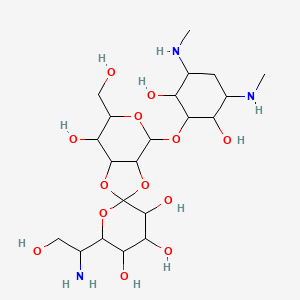

Structure

2D Structure

Propiedades

Número CAS |

11005-98-4 |

|---|---|

Fórmula molecular |

C21H39N3O13 |

Peso molecular |

541.5 g/mol |

Nombre IUPAC |

6'-(1-amino-2-hydroxyethyl)-4-[2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol |

InChI |

InChI=1S/C21H39N3O13/c1-23-7-3-8(24-2)11(28)16(10(7)27)34-20-18-17(12(29)9(5-26)33-20)36-21(37-18)19(32)14(31)13(30)15(35-21)6(22)4-25/h6-20,23-32H,3-5,22H2,1-2H3 |

Clave InChI |

XQRJFJIKNNEPNI-UHFFFAOYSA-N |

SMILES canónico |

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)NC |

Apariencia |

Solid powder |

Otros números CAS |

55651-94-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

A 16316-C; Antibiotic A 16316-C; A16316-C; A-16316-C |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Destomycin B Producing Organism Streptomyces rimofaciens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destomycin B, an aminoglycoside antibiotic with notable biological activity, is a secondary metabolite produced by the soil bacterium Streptomyces rimofaciens. This technical guide provides a comprehensive overview of the core knowledge surrounding the production of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. The guide details the foundational methods for the cultivation of Streptomyces rimofaciens, optimization of fermentation parameters for enhanced antibiotic yield, and protocols for the extraction and purification of this compound. Furthermore, it delves into the current understanding of the genetic regulation of aminoglycoside biosynthesis in Streptomyces, offering insights into potential strategies for strain improvement and yield optimization. While the specific biosynthetic gene cluster for this compound has yet to be fully elucidated in the public domain, this guide compiles the available information and draws parallels from closely related aminoglycoside antibiotics to provide a putative framework for its biosynthesis. This document aims to equip researchers with the necessary technical information to advance the study and potential application of this compound.

Introduction to Streptomyces rimofaciens and this compound

Streptomyces rimofaciens is a species of Gram-positive bacteria belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. This compound is an aminoglycoside antibiotic isolated from the fermentation broth of Streptomyces rimofaciens.[1] Aminoglycosides are a class of antibiotics that function by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately cell death.[1]

This compound, along with its related compound Destomycin A, has demonstrated a broad spectrum of biological activity. This guide will focus on the technical aspects of producing this compound, from the cultivation of the producing organism to the purification and analysis of the final compound.

Fermentation and Production of this compound

The production of this compound is achieved through submerged aerobic fermentation of Streptomyces rimofaciens. The yield of the antibiotic is highly dependent on the composition of the fermentation medium and the culture conditions.

Culture Conditions

Optimal production of Destomycins A and B by Streptomyces rimofaciens (ATCC No. 21066) is achieved under specific fermentation conditions. These parameters are critical for maximizing the yield of the desired secondary metabolite.[2]

| Parameter | Optimal Range | Preferred Value | Reference |

| pH | 6.0 - 9.0 | ~7.0 | [2] |

| Temperature | 25 - 30°C | 27 - 28°C | [2] |

| Duration | 2 - 4 days | Not Specified | [2] |

| Aeration | Submerged aerobic | Not Specified | [2] |

Fermentation Media Composition

The composition of the fermentation medium provides the necessary nutrients for the growth of Streptomyces rimofaciens and the biosynthesis of this compound. The medium typically consists of a carbon source, a nitrogen source, and various mineral salts.

Seed Culture Medium Example: [2]

| Component | Concentration |

| Glucose | 2% |

| Peptone | 1% |

| Meat Extract | 0.3% |

| K₂HPO₄ | 0.05% |

| pH | 7.0 |

Production Medium Example: [2]

| Component | Concentration |

| Glucose | 2.5% |

| Soybean Meal | 3.5% |

| Soluble Vegetable Protein | 0.5% |

| Table Salt | 0.25% |

| Soybean Oil | 0.4% |

| pH | 7.2 |

Strategies for optimizing fermentation media often involve a one-factor-at-a-time (OFAT) approach or statistical methods like response surface methodology (RSM) to identify the optimal concentrations of key nutrients.[3][4][5]

Experimental Protocols

Cultivation of Streptomyces rimofaciens

Objective: To prepare a seed culture and inoculate a production fermenter for the production of this compound.

Protocol:

-

Slant Culture Preparation: Cultivate Streptomyces rimofaciens on a suitable agar slant medium, such as a glucose-asparagine agar slant.[2]

-

Seed Culture Inoculation: Inoculate a liquid seed medium with spores or mycelia from the slant culture.[2]

-

Seed Culture Incubation: Incubate the seed culture at 28°C for 48 hours under submerged aeration conditions.[2]

-

Production Fermenter Inoculation: Inoculate the production fermentation medium with a 5% (v/v) of the seed culture.[2]

-

Production Fermentation: Conduct the fermentation at 28°C for 65-68 hours with submerged aeration.[2]

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Protocol:

-

Harvesting and Clarification: After fermentation, remove the mycelia from the culture broth by filtration or centrifugation to obtain a clarified supernatant.

-

Anion Exchange Chromatography (Initial Separation):

-

Concentration: Lyophilize or concentrate the collected fractions under reduced pressure to obtain a crude powder of this compound.[2]

-

Further Purification (Optional): For higher purity, repeated resin chromatography can be performed.[2]

Quantitative Analysis of this compound

While a specific, validated HPLC method for this compound was not found in the reviewed literature, a general approach based on methods for other aminoglycoside antibiotics can be adapted.

Objective: To quantify the concentration of this compound in a sample using High-Performance Liquid Chromatography (HPLC).

Putative HPLC Method:

-

Column: A C18 reversed-phase column is commonly used for the analysis of polar compounds like aminoglycosides.

-

Mobile Phase: A typical mobile phase would consist of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution may be necessary to achieve good separation.

-

Detection: As aminoglycosides lack a strong chromophore, UV detection at low wavelengths (e.g., < 220 nm) or, more effectively, detection by mass spectrometry (LC-MS) or with a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) would be required. Derivatization with a UV-absorbing or fluorescent tag is another option to enhance detection.

-

Standard Preparation: Prepare a standard curve using purified this compound of known concentration to quantify the amount in unknown samples.

Genetics and Biosynthesis of this compound

The biosynthesis of aminoglycoside antibiotics in Streptomyces is a complex process involving a series of enzymatic reactions encoded by a dedicated biosynthetic gene cluster (BGC).

Putative Biosynthetic Pathway

While the specific BGC for this compound in Streptomyces rimofaciens has not been explicitly identified and characterized in the available literature, the general pathway for aminoglycoside biosynthesis can be inferred from studies on other well-characterized aminoglycosides like streptomycin and kanamycin.[6] The biosynthesis typically starts from a sugar phosphate precursor, which undergoes a series of modifications including amination, dehydroxylation, and glycosylation, catalyzed by enzymes encoded within the BGC.

References

- 1. benchchem.com [benchchem.com]

- 2. US3926948A - Antibiotics destomycin A and B and a method for producing same using streptomyces rimofaciens - Google Patents [patents.google.com]

- 3. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]

- 6. Aminoglycosides, genes and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Destomycin B: Chemical Structure and Properties

Destomycin B is an aminoglycoside antibiotic, a class of compounds known for their potent antibacterial and anthelmintic activities. Isolated as a minor product from the fermentation broth of Streptomyces rimofaciens, it shares structural and biological similarities with its more abundant counterpart, Destomycin A. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and the methodologies used for the isolation and characterization of this compound.

Chemical Structure

This compound is a complex glycoside composed of three distinct moieties. Its structure was elucidated through a combination of chemical and spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry. The constituent parts of this compound are:

-

N,N'-dimethyl-2-deoxystreptamine: A central aminocyclitol ring that is characteristic of many aminoglycoside antibiotics.

-

D-Mannose: A monosaccharide linked to the deoxystreptamine core.

-

6-amino-6-deoxy-L-glycero-D-gluco-heptopyranose: A seven-carbon amino sugar, which is another key component of its structure.[1]

The molecular formula of this compound is C₂₁H₃₉N₃O₁₃.[1][2]

Physicochemical Properties

The physical and chemical properties of this compound have been characterized, providing essential data for its identification and handling.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₉N₃O₁₃ | [1][2] |

| Molecular Weight | 541.55 g/mol | [2] |

| Melting Point | 181 - 190 °C (with decomposition) | [1] |

| Optical Rotation | [α]D²⁵ +6° (c=1, H₂O) | [1] |

| Appearance | Solid | |

| Solubility | Soluble in water | [3] |

Biological and Pharmacological Properties

Antimicrobial and Anthelmintic Activity:

This compound exhibits a broad spectrum of biological activity, inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as some fungi.[4] Its anthelmintic properties are similar to those of Destomycin A.[1] The toxicity of this compound in mice has been reported, with an LD₅₀ of approximately 5 mg/kg for intravenous administration and about 50 mg/kg for oral administration.[3]

Mechanism of Action:

As an aminoglycoside antibiotic, the primary mechanism of action of this compound is the inhibition of protein synthesis in bacteria.[1][5][6][7][8] This process involves the following key steps:

-

Cellular Uptake: The cationic this compound molecule is actively transported across the bacterial cell membrane. This process is dependent on electron transport and is more efficient in aerobic bacteria.[6]

-

Ribosomal Binding: Inside the bacterium, this compound binds with high affinity to the 16S ribosomal RNA of the 30S ribosomal subunit.[1][5]

-

Inhibition of Protein Synthesis: This binding event interferes with the translation process in several ways:

The culmination of these effects is the production of non-functional or toxic proteins, which disrupts essential cellular processes and ultimately leads to bacterial cell death.[8]

The anthelmintic mechanism of action for aminoglycosides is less well-defined but is thought to involve interference with neuromuscular coordination and energy metabolism in the parasites, resulting in paralysis and their eventual expulsion from the host.[9]

Experimental Protocols

Detailed, step-by-step experimental protocols for the original structural elucidation and biological testing of this compound are not extensively available in the public domain. However, the principles of the methodologies employed can be outlined.

Isolation and Purification of this compound:

The general procedure for isolating this compound from the culture broth of Streptomyces rimofaciens involves the following steps:[3][4]

-

Fermentation: Cultivation of Streptomyces rimofaciens (ATCC No. 21066) is carried out under submerged aerobic conditions in an aqueous carbohydrate solution containing a nitrogenous nutrient source. The fermentation is typically conducted at 25-30°C for 2-4 days.[3]

-

Harvesting: The culture broth containing Destomycins A and B is separated from the mycelium by filtration or centrifugation.[9]

-

Anion Exchange Chromatography: The crude antibiotic solution is passed through a column containing an anion exchange resin, such as Dowex 1 X 2. The column is then developed with water. This compound has a lower affinity for the resin and elutes first, followed by Destomycin A.[3][9]

-

Purification and Recovery: The fractions containing this compound are collected. The pure compound can be obtained as a free base by lyophilization or by concentrating the solution to dryness under reduced pressure. Further purification can be achieved by repeated resin chromatography.[3]

Structural Elucidation Methodologies:

The determination of the chemical structure of this compound relied on a combination of spectroscopic and chemical methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would have been used to determine the connectivity of atoms and the stereochemistry of the molecule. Coupling constants from ¹H NMR provide information about the relative orientation of protons, which helps in assigning the configuration of the sugar moieties.[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule and its fragments. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula.[1]

-

Chemical Degradation and Derivatization: Chemical methods such as hydrolysis can be used to break down the molecule into its constituent components (sugars and aminocyclitol), which can then be identified individually. Derivatization, such as acetylation or methylation, followed by spectroscopic analysis, helps in determining the location of functional groups.[1]

Determination of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC):

A standard method for assessing the antimicrobial potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: A standardized suspension of the target bacterium is prepared in a suitable growth medium.[9]

-

Serial Dilution: A series of twofold dilutions of this compound are prepared in the growth medium in a multi-well plate.[9]

-

Inoculation: Each well is inoculated with the bacterial suspension. Control wells (no antibiotic and no bacteria) are included.[9]

-

Incubation: The plate is incubated under conditions optimal for bacterial growth.[9]

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[9]

Mandatory Visualizations

Caption: Mechanism of action of this compound.

Caption: Isolation and purification workflow for this compound.

References

- 1. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Destomycin A | C20H37N3O13 | CID 502206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3926948A - Antibiotics destomycin A and B and a method for producing same using streptomyces rimofaciens - Google Patents [patents.google.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Aminoglycoside | Uses, Side Effects & Types | Britannica [britannica.com]

- 7. Aminoglycosides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 8. How Do Aminoglycosides Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 9. benchchem.com [benchchem.com]

Destomycin B: A Technical Guide to its Antifungal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destomycin B, a member of the aminoglycoside class of antibiotics, has demonstrated notable antifungal properties. While aminoglycosides are well-characterized for their antibacterial activity through the inhibition of protein synthesis, the precise mechanisms underlying their effects on fungal pathogens are less understood. This technical guide provides an in-depth exploration of the available scientific knowledge regarding the antifungal mechanism of action of this compound, intended to inform researchers, scientists, and professionals involved in the development of novel antifungal therapeutics.

Core Antifungal Action: A Dual-Pronged Assault

Current research suggests that the antifungal activity of aminoglycosides like this compound against fungi is not solely reliant on the canonical protein synthesis inhibition observed in bacteria. Instead, a multifaceted mechanism targeting fundamental cellular processes appears to be at play. The primary modes of action are believed to be the disruption of the fungal plasma membrane and the inhibition of crucial biosynthetic pathways.

Disruption of Fungal Plasma Membrane Integrity

A key aspect of the antifungal action of certain aminoglycosides involves the perturbation of the fungal plasma membrane. This interaction is thought to be driven by the electrostatic attraction between the positively charged aminoglycoside molecules and the negatively charged components of the fungal cell membrane. This binding can lead to a cascade of detrimental effects:

-

Membrane Depolarization: The binding of this compound to the plasma membrane can disrupt the electrochemical gradient, leading to membrane depolarization.

-

Increased Permeability: This disruption can increase the permeability of the membrane, causing an influx of ions and small molecules and the leakage of essential intracellular contents.

-

Pore Formation: Some evidence with novel synthetic aminoglycosides suggests the formation of pores or channels within the fungal membrane, further compromising its integrity and leading to cell death.

Experimental Protocol: Plasma Membrane Permeability Assay

A standard method to assess membrane permeabilization is the SYTOX Green uptake assay.

Principle: SYTOX Green is a fluorescent dye that cannot penetrate intact plasma membranes. Upon membrane damage, the dye enters the cell, binds to nucleic acids, and emits a strong fluorescent signal.

Methodology:

-

Fungal Culture: Grow the target fungal species (e.g., Candida albicans, Aspergillus fumigatus) to the mid-logarithmic phase in an appropriate liquid medium.

-

Cell Preparation: Harvest the fungal cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend to a standardized cell density.

-

Treatment: Incubate the fungal cell suspension with varying concentrations of this compound. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells).

-

Staining: Add SYTOX Green to each sample at a final concentration of 1 µM.

-

Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm, respectively) using a fluorescence microplate reader. An increase in fluorescence intensity correlates with increased membrane permeability.

Inhibition of Protein Synthesis

While the direct inhibition of fungal ribosomes by classical aminoglycosides is debated due to structural differences between prokaryotic and eukaryotic ribosomes, it remains a potential secondary mechanism of action for this compound.

Mechanism in Bacteria (for reference): In bacteria, aminoglycosides bind to the 30S ribosomal subunit, leading to codon misreading and premature termination of translation, ultimately resulting in the production of non-functional proteins and cell death. The extent to which this mechanism is conserved in fungi is an area of active investigation.

Experimental Protocol: In Vitro Protein Synthesis Inhibition Assay

A cell-free translation assay can be employed to investigate the direct effect of this compound on fungal protein synthesis.

Principle: This assay utilizes a fungal cell lysate containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.) and a reporter mRNA (e.g., luciferase). The inhibition of protein synthesis is measured by the reduction in the reporter protein's activity.

Methodology:

-

Lysate Preparation: Prepare a cell-free extract from the target fungal species.

-

Reaction Mixture: Set up a reaction mixture containing the fungal lysate, amino acids (including a labeled amino acid like [35S]-methionine if measuring incorporation directly), ATP, GTP, and the reporter mRNA.

-

Treatment: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (e.g., cycloheximide, a known eukaryotic protein synthesis inhibitor) and a negative control (no inhibitor).

-

Incubation: Incubate the reactions at an optimal temperature to allow for protein synthesis.

-

Measurement:

-

Luciferase Assay: If using luciferase mRNA, add the luciferase substrate and measure the resulting luminescence. A decrease in luminescence indicates inhibition of protein synthesis.

-

Radiolabel Incorporation: If using a radiolabeled amino acid, precipitate the proteins, and measure the incorporated radioactivity using a scintillation counter. A decrease in radioactivity indicates inhibition.

-

Quantitative Data on Antifungal Activity

To date, specific Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of fungal pathogens are not extensively reported in publicly available literature. The determination of MIC is crucial for assessing the potency of an antifungal agent.

Experimental Protocol: Broth Microdilution MIC Assay

The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antifungal susceptibility testing.

Principle: The broth microdilution method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate from a fresh culture.

-

Drug Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Inoculate each well with the standardized fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific fungal species.

-

Reading: Determine the MIC as the lowest concentration of this compound at which there is no visible growth.

Signaling Pathways and Experimental Workflows

The disruption of the plasma membrane and inhibition of essential cellular processes by this compound likely trigger complex signaling cascades within the fungal cell as a stress response. However, specific signaling pathways directly affected by this compound have not yet been elucidated.

Potential Signaling Pathways Involved in Fungal Stress Response:

-

Cell Wall Integrity (CWI) Pathway: Activated in response to cell wall or membrane stress.

-

High Osmolarity Glycerol (HOG) Pathway: Responds to osmotic stress, which can be induced by membrane damage.

-

Calcineurin Signaling Pathway: Plays a role in stress responses, including those induced by antifungal drugs.

Visualizing the Proposed Mechanism and Experimental Logic

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action and a logical workflow for its investigation.

Caption: Proposed dual mechanism of action of this compound on fungal cells.

Caption: Logical workflow for the investigation of this compound's antifungal mechanism.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel antifungal agents. While its exact mechanism of action against fungi is not fully elucidated, current evidence points towards a primary role in disrupting the fungal plasma membrane, potentially supplemented by the inhibition of protein synthesis. Further research is imperative to:

-

Generate comprehensive quantitative data: Determine the MIC and Minimum Fungicidal Concentration (MFC) of this compound against a broad panel of clinically relevant fungal pathogens.

-

Elucidate the molecular details of membrane interaction: Investigate the specific membrane components that this compound interacts with and the precise nature of the resulting membrane damage.

-

Clarify the role of protein synthesis inhibition: Conduct detailed studies to confirm and quantify the extent to which this compound inhibits fungal ribosomes.

-

Identify affected signaling pathways: Utilize transcriptomic and proteomic approaches to map the signaling cascades that are activated or inhibited in response to this compound treatment.

A thorough understanding of these aspects will be instrumental in optimizing the therapeutic potential of this compound and its derivatives in the fight against fungal infections.

The Anthelmintic Activity of Destomycin B: A Review of Available Data

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Destomycin B, an aminoglycoside antibiotic belonging to the destomycin family, has been noted for its anthelmintic properties. However, a comprehensive review of publicly available scientific literature reveals a significant lack of detailed data regarding its specific activity spectrum against various helminths. While its sibling compound, Destomycin A, has been more thoroughly characterized for its broad-spectrum biological activities, including antibacterial, antifungal, and anthelmintic effects, information on this compound remains sparse.[1] This technical guide aims to synthesize the available information on the anthelmintic potential of the destomycin family, with a specific focus on the limited data concerning this compound, and to provide a framework for future experimental investigation.

Introduction to the Destomycin Family

The destomycins are a group of aminoglycoside antibiotics produced by Streptomyces rimofaciens. The family primarily includes Destomycin A, B, and C.[1][2] Historically, these compounds have been recognized for their antimicrobial properties. Destomycin A, the most studied of the family, is a white, water-soluble powder and has demonstrated a wide range of biological activities.[1]

Anthelmintic Activity of the Destomycin Family

While the primary focus of early research was on the antibacterial actions of destomycins, their activity against parasitic worms (helminths) has also been reported.

-

Destomycin A: Exhibits known anthelmintic properties, though the specific mechanisms are not fully elucidated.[1]

-

Destomycin C: Has been mentioned in the context of treating nematode infections in mice and poultry, suggesting its potential as an anthelmintic agent.[2]

Quantitative Data on Anthelmintic Activity of this compound

A thorough search of scientific databases and patent literature did not yield any specific quantitative data on the anthelmintic activity of this compound. To facilitate future research and provide a template for data presentation, the following tables are provided as a framework for summarizing potential experimental findings.

Table 1: In Vitro Anthelmintic Activity of this compound (Hypothetical Data)

| Helminth Species | Life Cycle Stage | Assay Type | Concentration (µg/mL) | Effect (e.g., % motility inhibition, IC50) | Reference |

| Haemonchus contortus | Adult | Motility Assay | |||

| Caenorhabditis elegans | L4 Larvae | Growth Inhibition | |||

| Schistosoma mansoni | Adult | Viability Assay | |||

| Hymenolepis nana | Adult | Motility Assay |

Table 2: In Vivo Anthelmintic Efficacy of this compound (Hypothetical Data)

| Host Animal Model | Helminth Species | Dosage (mg/kg) | Route of Administration | % Worm Burden Reduction | Egg Count Reduction (%) | Reference |

| Mouse | Trichuris muris | Oral | ||||

| Sheep | Haemonchus contortus | Oral | ||||

| Rat | Hymenolepis diminuta | Oral |

Proposed Experimental Protocols for Evaluating Anthelmintic Activity

Given the absence of specific published protocols for this compound, the following are generalized methodologies commonly employed in the screening and evaluation of potential anthelmintic compounds.

In Vitro Assays

This assay is a primary screening method to assess the direct effect of a compound on adult helminths.

-

Parasite Collection: Collect adult worms (e.g., Haemonchus contortus from sheep abomasa or Caenorhabditis elegans from culture plates).

-

Washing: Wash the worms multiple times in a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove host debris.

-

Exposure: Place individual or small groups of worms in 24-well plates containing various concentrations of this compound dissolved in a suitable solvent. Include positive (e.g., albendazole) and negative (solvent only) controls.

-

Incubation: Incubate the plates at a physiologically relevant temperature (e.g., 37°C for mammalian parasites).

-

Observation: Observe the motility of the worms at regular intervals (e.g., 1, 2, 4, 8, 24 hours) under a dissecting microscope. Paralysis and death are the primary endpoints.

This assay evaluates the ovicidal activity of the test compound.

-

Egg Collection: Recover helminth eggs from the feces of infected animals using standard flotation techniques.

-

Exposure: Suspend the collected eggs in a solution containing different concentrations of this compound in a multi-well plate.

-

Incubation: Incubate the plates under conditions that promote hatching (e.g., 25-28°C for several days).

-

Quantification: Count the number of hatched larvae and unhatched eggs in each well to determine the percentage of inhibition.

In Vivo Efficacy Studies

-

Infection: Infect laboratory mice with a specific number of infective larvae or eggs of a target helminth (e.g., Trichuris muris).

-

Treatment: After a pre-patent period to allow the infection to establish, administer this compound orally or via another appropriate route at various dosages for a defined period.

-

Fecal Egg Count: Monitor the number of eggs per gram of feces before and after treatment to assess the impact on worm fecundity.

-

Worm Burden Reduction: At the end of the study, euthanize the animals and recover the adult worms from the relevant organs (e.g., intestines) to calculate the percentage reduction in worm burden compared to an untreated control group.

Signaling Pathways and Experimental Workflows

Due to the lack of specific research on the anthelmintic mechanism of action for this compound, a generalized workflow for anthelmintic drug discovery and evaluation is presented below.

References

An In-depth Technical Guide to the Biosynthesis of Destomycin B in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destomycin B, an aminoglycoside antibiotic produced by Streptomyces rimofaciens, exhibits a range of biological activities. Despite its discovery several decades ago, the complete biosynthetic pathway of this compound remains to be fully elucidated. This technical guide synthesizes the available structural information and draws parallels with the established biosynthesis of related aminoglycoside antibiotics to propose a putative pathway for this compound formation in Streptomyces. This document provides a foundational resource for researchers interested in the natural product biosynthesis, genetic engineering, and drug development of destomycins and related compounds.

Introduction

This compound is a member of the destomycin family of antibiotics, which are produced by Streptomyces rimofaciens. Structurally, this compound is an aminoglycoside composed of three distinct moieties: an N,N'-dimethyl-2-deoxystreptamine (2-DOS) core, a D-mannose sugar, and a 6-amino-6-deoxy-L-glycero-D-gluco-heptopyranose sugar[1]. While the producing organism and the chemical structure are known, the genetic and enzymatic basis of its biosynthesis has not been extensively studied. Understanding this pathway is crucial for efforts to improve production titers and to generate novel, more potent derivatives through metabolic engineering. This guide will outline a proposed biosynthetic pathway for this compound, based on the known biosynthesis of its constituent parts and other well-characterized aminoglycoside antibiotics.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the N,N'-dimethyl-2-deoxystreptamine core.

-

Synthesis of the nucleotide-activated sugar donors: GDP-D-mannose and GDP-6-amino-6-deoxy-L-glycero-D-gluco-heptopyranose.

-

Assembly of the final molecule by glycosyltransferases.

Biosynthesis of the N,N'-dimethyl-2-deoxystreptamine Core

The 2-deoxystreptamine (2-DOS) core is a common feature of many aminoglycoside antibiotics. Its biosynthesis starts from D-glucose-6-phosphate and is proposed to proceed through the following steps, based on studies of other aminoglycoside pathways[2][3][4]:

-

Step 1: Cyclization. D-glucose-6-phosphate is converted to 2-deoxy-scyllo-inosose by a cyclase.

-

Step 2: Amination. The 2-deoxy-scyllo-inosose undergoes a transamination reaction, catalyzed by an L-glutamine-dependent aminotransferase, to yield 2-deoxy-scyllo-inosamine.

-

Step 3: Second Amination. A second transamination at the opposite keto group, also likely utilizing L-glutamine, produces 2-deoxystreptamine.

-

Step 4: N-methylation. The final step in the formation of the this compound core is the N-methylation of the two amino groups of 2-deoxystreptamine. This reaction is likely catalyzed by one or two S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases.

Biosynthesis of the Sugar Moieties

D-mannose is a common sugar, and its activated form, GDP-D-mannose, is synthesized from the central metabolic intermediate fructose-6-phosphate through a series of enzymatic reactions that are well-conserved across many organisms, including Streptomyces.

-

Step 1: Isomerization. Fructose-6-phosphate is isomerized to glucose-6-phosphate.

-

Step 2: Isomerization. Glucose-6-phosphate is converted to mannose-6-phosphate by mannose-6-phosphate isomerase.

-

Step 3: Mutase Reaction. Mannose-6-phosphate is converted to mannose-1-phosphate by phosphomannomutase.

-

Step 4: Activation. Mannose-1-phosphate reacts with GTP, in a reaction catalyzed by mannose-1-phosphate guanylyltransferase, to yield GDP-D-mannose.

The biosynthesis of this unusual seven-carbon amino sugar is less well-understood. However, based on the biosynthesis of other heptoses and amino sugars, a plausible pathway can be proposed starting from a central metabolic precursor like sedoheptulose-7-phosphate[5][6][7].

-

Step 1: Isomerization and Epimerization. A series of isomerases and epimerases would convert a precursor like sedoheptulose-7-phosphate to a GDP-heptose intermediate.

-

Step 2: Amination. An aminotransferase would introduce an amino group at the C-6 position.

-

Step 3: Deoxygenation. A deoxy sugar synthase would remove the hydroxyl group at the C-6 position, which is then replaced by the amino group.

Due to the lack of specific studies on this moiety's biosynthesis in the context of this compound, this proposed pathway remains speculative.

Assembly of this compound

The final assembly of this compound would involve the sequential attachment of the two sugar moieties to the N,N'-dimethyl-2-deoxystreptamine core. This process is typically catalyzed by glycosyltransferases, which are enzymes that transfer a sugar from a nucleotide-activated donor to an acceptor molecule.

-

Step 1: First Glycosylation. A glycosyltransferase would attach GDP-D-mannose to one of the hydroxyl groups of the N,N'-dimethyl-2-deoxystreptamine.

-

Step 2: Second Glycosylation. A second, distinct glycosyltransferase would then attach GDP-6-amino-6-deoxy-L-glycero-D-gluco-heptopyranose to another hydroxyl group on the 2-DOS core, completing the synthesis of this compound.

Quantitative Data

Currently, there is a notable absence of published quantitative data regarding the biosynthesis of this compound. This includes enzyme kinetic parameters, precursor incorporation rates, and yields from engineered pathways. The following table is provided as a template for future research to populate as data becomes available.

| Enzyme (Proposed) | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Reference |

| 2-deoxy-scyllo-inosose synthase | D-Glucose-6-phosphate | 2-deoxy-scyllo-inosose | - | - | - |

| 2-deoxy-scyllo-inosose aminotransferase | 2-deoxy-scyllo-inosose, L-glutamine | 2-deoxy-scyllo-inosamine | - | - | - |

| 2-deoxystreptamine aminotransferase | 2-deoxy-scyllo-inosamine, L-glutamine | 2-Deoxystreptamine | - | - | - |

| 2-deoxystreptamine N-methyltransferase | 2-Deoxystreptamine, SAM | N,N'-dimethyl-2-deoxystreptamine | - | - | - |

| This compound Glycosyltransferase 1 | N,N'-dimethyl-2-deoxystreptamine, GDP-D-mannose | Intermediate | - | - | - |

| This compound Glycosyltransferase 2 | Intermediate, GDP-6-amino-6-deoxy-L-glycero-D-gluco-heptopyranose | This compound | - | - | - |

Experimental Protocols

Detailed experimental protocols for the study of the this compound biosynthetic pathway are not currently available in the literature. However, standard molecular biology and biochemical techniques employed in the study of other antibiotic biosynthetic pathways in Streptomyces can be adapted.

Identification and Cloning of the this compound Biosynthetic Gene Cluster

Objective: To identify and clone the complete biosynthetic gene cluster for this compound from Streptomyces rimofaciens.

Methodology:

-

Genome Sequencing: Sequence the genome of Streptomyces rimofaciens.

-

Bioinformatic Analysis: Use bioinformatics tools such as antiSMASH to predict biosynthetic gene clusters. Search for clusters containing genes with homology to known aminoglycoside biosynthesis genes (e.g., cyclases, aminotransferases, glycosyltransferases).

-

Cosmid/BAC Library Construction and Screening: Construct a cosmid or BAC library of S. rimofaciens genomic DNA. Design probes based on conserved regions of aminoglycoside biosynthesis genes to screen the library and identify clones containing the putative destomycin gene cluster.

-

Gene Inactivation: To confirm the role of the identified cluster, perform targeted gene knockouts of key biosynthetic genes (e.g., the cyclase or a glycosyltransferase) in S. rimofaciens. The resulting mutant should lose the ability to produce this compound.

Heterologous Expression and Characterization of Biosynthetic Enzymes

Objective: To express and functionally characterize the enzymes of the this compound pathway.

Methodology:

-

Gene Cloning and Expression: Amplify the coding sequences of the putative biosynthetic genes from the cloned cluster and clone them into suitable expression vectors for a heterologous host such as E. coli or a model Streptomyces species.

-

Protein Purification: Express the recombinant proteins and purify them using affinity chromatography (e.g., His-tag or GST-tag).

-

Enzyme Assays: Develop and perform in vitro assays to determine the function of each enzyme. This would involve providing the purified enzyme with its predicted substrate(s) and analyzing the reaction products using techniques like HPLC, LC-MS, and NMR.

-

Kinetic Analysis: Determine the kinetic parameters (Km and kcat) for each enzyme to understand their efficiency.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound in Streptomyces rimofaciens provides a roadmap for future research. The immediate next steps should focus on the identification and sequencing of the destomycin biosynthetic gene cluster. Subsequent characterization of the enzymes will provide a detailed understanding of the catalytic mechanisms and substrate specificities. This knowledge will be invaluable for the rational design of metabolic engineering strategies to improve this compound production and to generate novel aminoglycoside antibiotics with enhanced therapeutic properties. The protocols and frameworks presented in this guide offer a starting point for researchers to unravel the intricacies of this compound biosynthesis and unlock its full potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Biosynthesis of 2-deoxystreptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Destomycin B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destomycin B is an aminoglycoside antibiotic with a range of biological activities, including antibacterial, antifungal, and anthelmintic properties. This document provides a detailed overview of its chemical and physical properties, biological functions, and the underlying mechanisms of action. Furthermore, it outlines comprehensive experimental protocols for the isolation, purification, and biological evaluation of this compound, intended to serve as a valuable resource for researchers in the fields of microbiology, parasitology, and novel drug discovery.

Introduction

This compound belongs to the destomycin family of aminoglycoside antibiotics, which are produced by the actinomycete Streptomyces rimofaciens.[1] Like other aminoglycosides, its primary mechanism of action involves the inhibition of protein synthesis in susceptible organisms. This guide synthesizes the available technical data on this compound, offering a thorough resource for its scientific exploration and potential therapeutic applications.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below, providing essential data for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₉N₃O₁₃ | |

| Molecular Weight | 541.55 g/mol | |

| CAS Number | 11005-98-4 |

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of antimicrobial and anthelmintic activities. As an aminoglycoside antibiotic, its primary mode of action is the disruption of protein synthesis in prokaryotic cells.

Antibacterial and Antifungal Activity

This compound is effective against a variety of Gram-positive and Gram-negative bacteria, as well as certain fungi.[1] The minimum inhibitory concentrations (MICs) against several microorganisms have been reported and are presented below.

| Microorganism | MIC (mcg/ml) |

| Bacillus subtilis PCI 219 | 0.78 |

| Staphylococcus aureus 209 P | 3.12 |

| Escherichia coli NIJ | 12.5 |

| Klebsiella pneumoniae PCI 602 | 12.5 |

| Pseudomonas aeruginosa | >100 |

| Shigella sonnei | 25 |

| Candida albicans | 50 |

| Saccharomyces cerevisiae | 100 |

| Aspergillus niger | >100 |

| Penicillium chrysogenum | >100 |

| Data sourced from US Patent 3,926,948[1] |

Anthelmintic Activity

Mechanism of Action: Inhibition of Protein Synthesis

The antibacterial effect of this compound, like other aminoglycosides, stems from its ability to bind to the 30S ribosomal subunit of bacteria. This binding interferes with the initiation complex of peptide formation, causes misreading of the mRNA template, and ultimately leads to the production of non-functional or truncated proteins, thereby inhibiting bacterial growth.

Caption: Mechanism of this compound inhibiting bacterial protein synthesis.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces rimofaciens

This protocol outlines the steps for the isolation and purification of this compound from a culture of Streptomyces rimofaciens.[1]

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Fermentation: Cultivate Streptomyces rimofaciens (ATCC No. 21066) in a suitable nutrient medium under submerged aerobic conditions at 27-28°C for 2-4 days.[1]

-

Filtration: Remove the mycelium from the culture broth by filtration to obtain the supernatant containing crude Destomycins.[1]

-

Cation Exchange Chromatography: Pass the filtered broth through a column packed with a carboxylic acid-type cation exchange resin. The basic Destomycin compounds will be adsorbed onto the resin.

-

Elution: Wash the resin with water to remove impurities, and then elute the Destomycins with aqueous ammonia.

-

Anion Exchange Chromatography: Dissolve the crude eluate in water and apply it to an anion exchange resin column (e.g., Dowex 1 X 2).[1]

-

Fraction Collection: Develop the column with water. This compound will elute before Destomycin A. Collect the fractions containing this compound.[1]

-

Lyophilization: Lyophilize the pooled fractions of this compound to obtain a purified white powder.[1]

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against bacteria and fungi.

Materials:

-

This compound

-

Test microorganism

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare Inoculum: Culture the test microorganism and prepare a standardized inoculum suspension (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare a series of twofold dilutions of this compound in the appropriate broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible growth.

Anthelmintic Activity Assay

This protocol provides a general method for assessing the anthelmintic activity of this compound using an earthworm model (Pheretima posthuma).

Materials:

-

This compound

-

Adult earthworms (Pheretima posthuma)

-

Normal saline

-

Petri dishes

Procedure:

-

Prepare Test Solutions: Prepare various concentrations of this compound in normal saline.

-

Exposure: Place individual earthworms of similar size in Petri dishes containing the test solutions. Use normal saline as a negative control and a standard anthelmintic drug (e.g., albendazole) as a positive control.

-

Observation: Record the time taken for the first paralysis and the time of death for each worm. Paralysis is noted when the worm does not move even when shaken. Death is confirmed when the worm shows no movement upon vigorous shaking or when dipped in warm water.

-

Data Analysis: Compare the time to paralysis and death across the different concentrations of this compound and the controls.

Conclusion

This compound is a promising aminoglycoside antibiotic with a notable spectrum of biological activities. The information and protocols presented in this technical guide are intended to facilitate further research into its mechanism of action, potential therapeutic applications, and the development of derivatives with enhanced efficacy and safety profiles. The provided methodologies offer a standardized framework for the consistent and reproducible investigation of this important natural product.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Destomycin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Destomycin B in aqueous solutions. Due to the limited availability of direct experimental data for this compound, this document leverages data from the closely related Destomycin A and general characteristics of aminoglycoside antibiotics to offer valuable insights for researchers and drug development professionals. All information is presented with the aim of facilitating formulation development, analytical method design, and further investigation of this antibiotic compound.

Physicochemical Properties and Aqueous Solubility

This compound belongs to the aminoglycoside class of antibiotics, which are characterized as polycationic pseudo-oligosaccharides. The multiple hydroxyl and amino groups in their structure are responsible for their generally high water solubility and limited lipid solubility.

Table 1: Aqueous Solubility Profile of Related Aminoglycoside, Destomycin A

| Solvent | Solubility Description | Reference |

| Water | Freely soluble | [2] |

| Lower Alcohols | Soluble | [1] |

| Organic Solvents | Insoluble or poorly soluble | [1] |

Stability in Aqueous Solutions

The stability of an active pharmaceutical ingredient in an aqueous environment is a critical factor for its formulation, storage, and therapeutic efficacy. Aminoglycoside antibiotics are known to be susceptible to degradation, primarily through hydrolysis.

pH-Dependent Stability

The stability of aminoglycosides is significantly influenced by the pH of the aqueous solution. Generally, they exhibit good stability in acidic aqueous solutions[3]. Data available for Destomycin A indicates that it is stable in aqueous solutions within a pH range of 3.8 to 8.2 for at least one month at 37°C[2]. At a more acidic pH of 2.0, it retains 92% of its potency after one month at the same temperature[2]. This suggests that this compound is likely to be most stable in mildly acidic to neutral aqueous environments.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for many antibiotics, including aminoglycosides[4]. The amide and glycosidic linkages within the this compound structure are potential sites for hydrolytic cleavage. Acid-catalyzed hydrolysis of Destomycin A has been shown to yield three primary decomposition products[1]. While the specific degradation products of this compound have not been detailed in the available literature, a similar susceptibility to hydrolysis is expected.

Table 2: Stability of Destomycin A in Aqueous Solution (as a proxy for this compound)

| pH Range | Temperature (°C) | Duration | Potency Retained | Reference |

| 3.8 - 8.2 | 37 | 1 month | Stable | [2] |

| 2.0 | 37 | 1 month | 92% | [2] |

Experimental Protocols

To facilitate further research and characterization of this compound, the following section outlines detailed methodologies for determining its aqueous solubility and stability. These protocols are based on established analytical techniques for aminoglycoside antibiotics.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Solutions: Prepare a series of vials containing a fixed volume of purified water (or a relevant aqueous buffer).

-

Addition of this compound: Add an excess amount of this compound powder to each vial to create a saturated solution.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant to a suitable concentration and quantify the amount of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection.

Stability Study: Forced Degradation

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration.

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to various stress conditions:

-

Acidic Hydrolysis: Adjust the pH to acidic conditions (e.g., pH 1-3 with HCl) and incubate at a controlled temperature (e.g., 60°C).

-

Alkaline Hydrolysis: Adjust the pH to alkaline conditions (e.g., pH 10-12 with NaOH) and incubate at a controlled temperature (e.g., 60°C).

-

Neutral Hydrolysis: Maintain the solution at a neutral pH and incubate at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature.

-

Photostability: Expose the solution to UV and visible light according to ICH guidelines.

-

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

-

Analysis: Analyze the samples using a stability-indicating HPLC or LC-MS/MS method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is crucial for the accurate quantification of this compound in solubility and stability studies. As aminoglycosides lack a strong chromophore, derivatization or alternative detection methods are often employed.

Example HPLC Method Parameters (for Aminoglycosides):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier like acetonitrile or methanol. Ion-pairing agents may be added to improve peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection:

-

UV Detection: May require pre-column derivatization to introduce a UV-absorbing moiety.

-

Electrochemical Detection (Pulsed Amperometric Detection - PAD): A sensitive and direct detection method for underivatized aminoglycosides.

-

Mass Spectrometry (MS) Detection: Provides high selectivity and sensitivity and can aid in the identification of degradation products.

-

Visualizing Experimental Workflows

To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Forced Degradation Study.

Conclusion

While direct experimental data for the aqueous solubility and stability of this compound is limited, a comprehensive understanding can be inferred from data on the closely related Destomycin A and the general properties of aminoglycoside antibiotics. This compound is expected to be highly soluble in water and most stable in mildly acidic to neutral aqueous solutions, with hydrolysis being the primary degradation pathway. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to conduct their own detailed investigations into the physicochemical properties of this compound, thereby supporting its potential development as a therapeutic agent.

References

Unraveling the Molecular Architecture: A Comparative Analysis of Destomycin A and Destomycin B

A Technical Guide for Researchers and Drug Development Professionals

Destomycins, a family of aminoglycoside antibiotics produced by Streptomyces rimofaciens, have garnered interest for their broad-spectrum biological activities. This guide provides an in-depth technical comparison of the structural differences between two key members of this family, Destomycin A and Destomycin B. By elucidating their distinct molecular features, we aim to provide a foundational resource for researchers engaged in the study and development of novel aminoglycoside-based therapeutics.

Core Structural Dissimilarities

The fundamental difference between Destomycin A and this compound lies in the composition of their constituent moieties. Both molecules are pseudo-trisaccharides, but they vary in each of their three key components: the aminocyclitol core, the pentose sugar, and the heptose sugar.

Destomycin A is composed of:

-

1-N-methyl-2-deoxystreptamine as the aminocyclitol core.

-

D-talose as the pentose sugar.

-

6-amino-6-deoxy-L-glycero-D-galacto-heptopyranose as the heptose sugar.

In contrast, this compound features:

-

N,N'-dimethyl-2-deoxystreptamine as the aminocyclitol core.

-

D-mannose as the pentose sugar.

-

6-amino-6-deoxy-L-glycero-D-gluco-heptopyranose as the heptose sugar.

These substitutions, particularly the additional methyl group on the deoxystreptamine ring and the stereochemical variations in the sugar moieties, are responsible for the differences in their physicochemical properties and biological activities.

Comparative Physicochemical and Biological Data

The structural variations between Destomycin A and this compound give rise to distinct physicochemical properties. A summary of this data is presented below for direct comparison.

| Property | Destomycin A | This compound | Reference |

| Molecular Formula | C₂₀H₃₇N₃O₁₃ | C₂₁H₃₉N₃O₁₃ | |

| Molecular Weight | 527.52 g/mol | Not explicitly stated, but calculable from formula | |

| Melting Point | 180-190 °C (dec) | 181-190 °C (dec) | |

| Optical Rotation | [α]D²² +7° (c=2, H₂O) | [α]D²⁵ +6° (c=1, H₂O) |

Both Destomycin A and B are reported to have similar anthelmintic activity. Destomycin A is known to be active against both Gram-positive and Gram-negative bacteria, with its primary mechanism of action being the inhibition of protein synthesis by binding to the 30S ribosomal subunit. It also exhibits antifungal properties. While the biological activities of this compound are stated to be similar to Destomycin A, detailed comparative studies on their antimicrobial spectra and potency are not extensively documented in the provided search results.

Experimental Protocols

The isolation and characterization of Destomycins A and B involve specific chromatographic techniques. The following is a generalized protocol based on the available literature.

Isolation and Separation of Destomycins A and B

This protocol outlines the key steps for separating Destomycin A and B from the fermentation broth of Streptomyces rimofaciens.

-

Adsorption to Cation Exchange Resin:

-

The filtered fermentation broth is passed through a column packed with a carboxylic acid-type cation exchange resin.

-

Being basic compounds, Destomycins A and B are adsorbed onto the resin.

-

-

Elution:

-

The column is first washed with deionized water to remove unbound impurities.

-

The Destomycins are then eluted from the resin using aqueous ammonia.

-

-

Chromatographic Separation:

-

The crude mixture of Destomycins is dissolved in water and applied to an anion exchange resin column (e.g., Dowex 1 X 2).

-

The column is developed with deionized water.

-

This compound, being the more basic of the two, elutes first, followed by Destomycin A.

-

-

Fraction Analysis and Purification:

-

Collected fractions are monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the presence of each Destomycin.

-

Fractions containing the pure compounds are pooled and lyophilized to obtain a white powder.

-

Visualizing the Structural Divergence

The following diagram, generated using the DOT language, illustrates the key structural differences between Destomycin A and this compound at the level of their constituent building blocks.

This guide provides a concise yet comprehensive overview of the structural distinctions between Destomycin A and B, supported by available quantitative data and established experimental protocols. Further research into the structure-activity relationships of these and other Destomycin analogues will be crucial for the development of next-generation aminoglycoside antibiotics.

Understanding the Biological Targets of Destomycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destomycin B is an aminoglycoside antibiotic produced by Streptomyces rimofaciens. While research on the broader class of aminoglycosides is extensive, specific data on this compound remains limited in publicly accessible literature. This technical guide synthesizes the known biological activities of aminoglycosides to infer the primary targets and mechanisms of action of this compound. It details the methodologies for key experiments to characterize its activity and provides visualizations of the relevant cellular pathways and experimental workflows. This document serves as a comprehensive resource for researchers investigating this compound and similar aminoglycoside antibiotics.

Introduction to this compound

This compound belongs to the aminoglycoside family of antibiotics, a class of natural products known for their potent antibacterial activity.[] Aminoglycosides are characterized by their amino-sugars linked by glycosidic bonds. They are primarily active against Gram-negative bacteria and some Gram-positive bacteria. The activity of this compound extends to antifungal and anthelmintic properties.[] Like other aminoglycosides, its principal mechanism of action is the inhibition of protein synthesis in bacteria.

Primary Biological Target: The Bacterial Ribosome

The primary biological target of aminoglycoside antibiotics, and therefore inferred for this compound, is the bacterial 30S ribosomal subunit.[2][3] This interaction disrupts the process of translation, leading to bacterial cell death.

Mechanism of Action at the 30S Ribosomal Subunit

Aminoglycosides bind to the A-site of the 16S rRNA within the 30S ribosomal subunit.[2][4] This binding event has several downstream consequences:

-

Codon Misreading: The binding of the aminoglycoside induces a conformational change in the ribosome, which impairs the fidelity of translation. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[2]

-

Inhibition of Translocation: Aminoglycosides can interfere with the movement of the ribosome along the mRNA molecule, a process known as translocation.[3] This stalls protein synthesis.

-

Disruption of the Ribosomal Initiation Complex: Some aminoglycosides can prevent the proper assembly of the ribosomal subunits (30S and 50S) at the start of translation.[3]

The following diagram illustrates the general mechanism of aminoglycoside-mediated inhibition of protein synthesis.

Caption: Mechanism of this compound inhibiting bacterial protein synthesis.

Potential Secondary Targets: Adenylate Cyclase

While the primary target of aminoglycosides is the ribosome, some studies have suggested potential off-target effects. Notably, Destomycin A has been observed to stimulate adenylate cyclase in animal tissues. This suggests a possible interaction with cellular signaling pathways, although the exact mechanism and its relevance to the antimicrobial activity of this compound are not well understood.

Adenylate cyclase is a key enzyme in signal transduction, responsible for converting ATP to cyclic AMP (cAMP). An increase in cAMP levels can have wide-ranging effects on cellular processes.

The following diagram illustrates the canonical adenylate cyclase signaling pathway and the hypothetical point of influence by an external agent like an aminoglycoside.

Caption: Potential stimulation of the adenylate cyclase signaling pathway.

Quantitative Data

Specific quantitative data for this compound, such as Minimum Inhibitory Concentrations (MICs) against various bacterial strains, are not widely available in the literature. However, representative MIC ranges for other aminoglycosides are presented below to provide a context for the expected potency of this class of antibiotics.

Table 1: Representative MIC Ranges for Aminoglycosides against Quality Control Strains

| Antibiotic | QC Strain | Expected MIC Range (µg/mL) |

| Gentamicin | Escherichia coli ATCC 25922 | 0.25 - 1 |

| Staphylococcus aureus ATCC 29213 | 0.12 - 1 | |

| Pseudomonas aeruginosa ATCC 27853 | 0.5 - 2 | |

| Tobramycin | Escherichia coli ATCC 25922 | 0.25 - 1 |

| Staphylococcus aureus ATCC 29213 | 0.12 - 0.5 | |

| Pseudomonas aeruginosa ATCC 27853 | 0.25 - 1 | |

| Amikacin | Escherichia coli ATCC 25922 | 1 - 4 |

| Staphylococcus aureus ATCC 29213 | 1 - 4 | |

| Pseudomonas aeruginosa ATCC 27853 | 1 - 4 |

Disclaimer: The above data are for representative aminoglycosides and are not specific to this compound. Actual MIC values for this compound may vary.[5]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological targets and activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[5]

Materials:

-

This compound stock solution

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial culture of the test organism

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

Procedure:

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from an agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Broth Microdilution:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range.

-

Inoculate each well with the prepared bacterial suspension.

-

Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

In Vitro Protein Synthesis Inhibition Assay

This cell-free assay measures the direct inhibitory effect of a compound on bacterial protein synthesis.[6]

Materials:

-

S30 extract from a suitable bacterial strain (e.g., E. coli)

-

Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)

-

mRNA template (e.g., luciferase mRNA)

-

ATP and GTP

-

Reaction buffer

-

This compound at various concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the S30 extract, amino acid mixture, mRNA template, ATP, GTP, and reaction buffer.

-

Add this compound at a range of final concentrations. Include a no-drug control.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for protein synthesis.

-

-

Precipitation and Filtration:

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

-

Collect the precipitated protein by vacuum filtration through glass fiber filters.

-

Wash the filters with TCA and ethanol to remove unincorporated radiolabeled amino acids.

-

-

Quantification:

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the no-drug control.

-

Determine the IC50 value (the concentration of this compound that inhibits protein synthesis by 50%).

-

The following diagram outlines the workflow for this assay.

Caption: Experimental workflow for protein synthesis inhibition assay.

Conclusion

This compound, as an aminoglycoside antibiotic, is presumed to exert its primary antibacterial effect through the inhibition of protein synthesis by targeting the 30S ribosomal subunit. While specific quantitative data and detailed experimental validations for this compound are sparse in the literature, the well-established mechanisms of other aminoglycosides provide a strong framework for understanding its biological activity. Further research is warranted to fully characterize the specific interactions of this compound with its targets and to explore any potential secondary mechanisms of action, such as the modulation of adenylate cyclase activity. The protocols and conceptual frameworks presented in this guide offer a foundation for such future investigations.

References

- 2. 30S Ribosomal Subunit Assembly Is a Target for Inhibition by Aminoglycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibiotics targeting bacterial ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Mode of Action of Destomycin B on Bacterial Ribosomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to a lack of specific scientific literature on Destomycin B, this guide details the well-established mode of action of the broader class of 2-deoxystreptamine aminoglycoside antibiotics, to which this compound belongs. The experimental protocols described are standard methods used to investigate antibiotic-ribosome interactions and would be applicable to the study of this compound.

Introduction

Destomycins are a group of aminoglycoside antibiotics produced by Streptomyces species. As a member of this family, this compound is presumed to exert its antibacterial effects by targeting the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. More than half of all known antimicrobials target the ribosome, making it a highly validated target for antibiotic development[1]. Aminoglycosides, including the destomycins, are known to bind to the 30S ribosomal subunit and interfere with the fidelity of translation, leading to the production of non-functional proteins and ultimately bacterial cell death[2]. This guide provides a comprehensive overview of the putative mode of action of this compound, based on the extensive research conducted on other 2-deoxystreptamine aminoglycosides.

Molecular Mechanism of Action

The primary target of 2-deoxystreptamine aminoglycosides is the 30S ribosomal subunit, a key component of the 70S bacterial ribosome. Their action disrupts the intricate process of protein synthesis through several key mechanisms.

Binding to the Ribosomal A-Site

Aminoglycosides bind to a specific region on the 16S ribosomal RNA (rRNA) within the 30S subunit known as the A-site, or decoding center[1]. This site is responsible for decoding the messenger RNA (mRNA) codon and selecting the corresponding aminoacyl-transfer RNA (tRNA). The binding of aminoglycosides to the A-site, specifically to helix 44 (h44) of the 16S rRNA, induces a conformational change in the ribosome[3][4][5]. This forces two crucial adenine residues, A1492 and A1493, into a "flipped-out" conformation[1].

Induction of Miscoding and Inhibition of Translocation

The flipped-out state of A1492 and A1493 mimics the conformation that normally occurs when a correct (cognate) codon-anticodon pairing is made. This drug-induced conformational change stabilizes the binding of near-cognate and non-cognate aminoacyl-tRNAs to the A-site, leading to a high frequency of errors in the amino acid sequence of the newly synthesized proteins[1][4]. This "miscoding" results in a pool of non-functional or toxic proteins within the bacterial cell.

Furthermore, the tight binding of aminoglycosides to the A-site can physically obstruct the movement of the ribosome along the mRNA, a process known as translocation. This inhibition of translocation further contributes to the cessation of protein synthesis[4].

Interference with Ribosome Recycling

Some aminoglycosides have been shown to possess a secondary binding site on the large 50S ribosomal subunit, specifically in helix 69 (H69) of the 23S rRNA[3][4]. Binding at this site can interfere with the process of ribosome recycling, where the 70S ribosome is dissociated into its 30S and 50S subunits after a round of protein synthesis is complete. This inhibition traps ribosomes in a non-productive state, further depleting the pool of available ribosomes for new rounds of translation[4].

Quantitative Data on Aminoglycoside Activity

| Antibiotic | Target Organism | IC50 (µM) | Reference |

| Gentamicin | Escherichia coli | ~1-5 | [General knowledge, no specific citation] |

| Kanamycin | Escherichia coli | ~5-20 | [General knowledge, no specific citation] |

| Neomycin | Escherichia coli | ~1-10 | [General knowledge, no specific citation] |

| Paromomycin | Escherichia coli | ~1-10 | [General knowledge, no specific citation] |

| Streptomycin | Escherichia coli | ~1-5 | [General knowledge, no specific citation] |

Note: IC50 values can vary depending on the specific bacterial strain, the in vitro translation system used, and other experimental conditions.

Key Experimental Protocols

To elucidate the precise mode of action of this compound, a series of established experimental protocols would be employed. These methods allow for the detailed investigation of its binding site, its effect on the different stages of protein synthesis, and the structural basis of its activity.

In Vitro Translation Assay

This assay directly measures the inhibitory effect of a compound on protein synthesis in a cell-free system.

Protocol:

-